molecular formula C22H17N3O3 B12217815 1-(4-methoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-methoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12217815
M. Wt: 371.4 g/mol
InChI Key: NQEMTNSSXLNXFL-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with naphthylamine to form an intermediate Schiff base, followed by cyclization with hydrazine derivatives to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-(4-methoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone
  • (4-methoxyphenyl)(naphthalen-1-yl)methanamine
  • Cyclohexenone derivatives

Uniqueness

1-(4-methoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-naphthalen-1-yl-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-28-17-11-9-16(10-12-17)25-14-13-20(26)21(24-25)22(27)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,23,27)

InChI Key

NQEMTNSSXLNXFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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